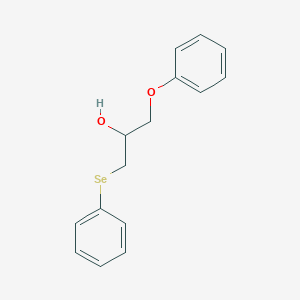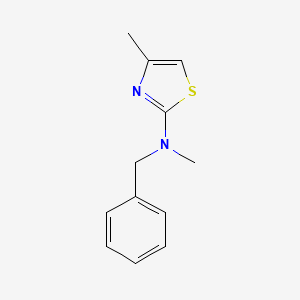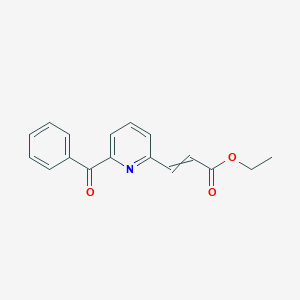![molecular formula C9H6Cl3NO2 B14405211 ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride CAS No. 86358-02-3](/img/structure/B14405211.png)
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylene bridge, and an acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2,6-Dichlorobenzoyl chloride
Comparison
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is unique due to the presence of the oxime and dichlorophenyl groups, which impart distinct reactivity and properties compared to other acyl chlorides. The dichlorophenyl group enhances the compound’s stability and reactivity, while the oxime group provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
86358-02-3 |
|---|---|
Molekularformel |
C9H6Cl3NO2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl chloride |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7-2-1-3-8(11)6(7)4-13-15-5-9(12)14/h1-4H,5H2 |
InChI-Schlüssel |
JXWDDGBFVVYBQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
